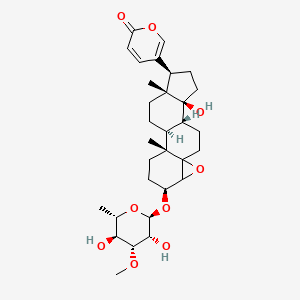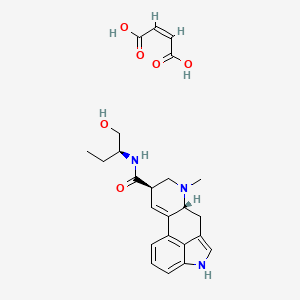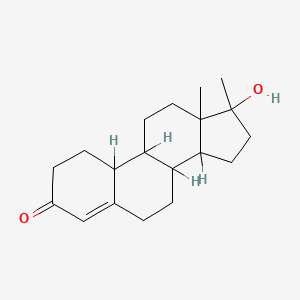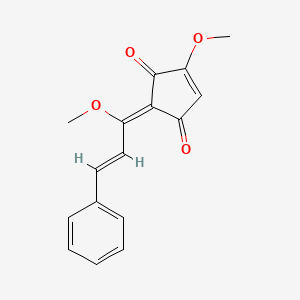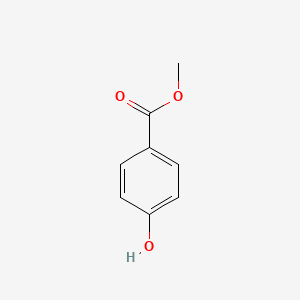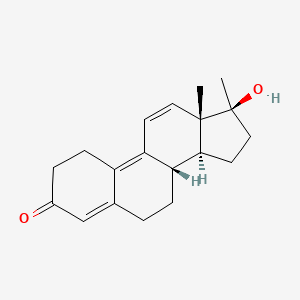
甲基三烯龙
描述
Metribolone, also known as methyltrienolone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to the androgen receptor. Metribolone was never marketed for medical use due to its severe hepatotoxicity at low dosages, but it has been widely used in scientific research as a ligand in androgen receptor binding assays .
科学研究应用
由于甲基雄酮具有高效力和与雄激素受体强大的结合亲和力,因此它已被广泛用于科学研究。它的一些应用包括:
化学: 作为雄激素受体结合测定中的配体,用于研究受体的结合特性。
生物学: 用于研究雄激素在各种生物过程中的作用。
医学: 虽然未用于临床,但甲基雄酮已被研究其潜在的治疗作用,特别是在治疗晚期乳腺癌方面。
作用机制
甲基雄酮通过与各种组织(包括肌肉、脂肪、骨骼和大脑)中的雄激素受体结合来发挥作用。这种结合激活受体,导致一系列事件,促进合成代谢和雄激素作用。该化合物对孕酮受体也具有高亲和力,并与糖皮质激素受体结合。 此外,甲基雄酮已被确定为 3-β-羟基类固醇脱氢酶的有效抑制剂,这种酶参与类固醇代谢 .
类似化合物:
曲普瑞林: 甲基雄酮是曲普瑞林的甲基化衍生物,具有相似的合成代谢和雄激素特性,但效力更高。
雄烷酮: 甲基雄酮和雄烷酮都是 19-去甲睾酮的衍生物,但甲基雄酮与雄激素受体的结合亲和力更强。
独特性: 甲基雄酮的独特性在于它具有异常高的效力,以及与雄激素受体强大的结合亲和力,使其成为有史以来合成的最有效的雄激素类固醇之一。 它的严重肝毒性使其仅限于科学研究,而不是临床应用 .
安全和危害
Methyltrienolone is highly hepatotoxic and should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
Methyltrienolone functions within the body by attaching to androgen receptors in cells throughout, including muscle, fat, bone, and brain . This binding sets off a chain of events that make these cells grow bigger or stronger, which can increase muscle mass or reduce body weight . In addition to the AR, Methyltrienolone has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well .
Cellular Effects
Methyltrienolone’s effects on hunger, energy levels, and fat oxidation assist in managing the metabolism of fats and carbohydrates . It also aids in the muscles’ uptake and storage of more glycogen . The performance and endurance of muscle cells can be significantly increased thanks to this substantial energy source . Additionally, erythropoietin can be released from the kidneys when Methyltrienolone is stimulated, increasing the synthesis of red blood cells .
Molecular Mechanism
Methyltrienolone is an agonist of the AR, with both anabolic and androgenic activity . It is one of the most potent AAS to have ever been synthesized, with 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference AAS methyltestosterone in castrated male rats . The drug was also identified as a potent inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) 1 and 2 .
Dosage Effects in Animal Models
The effects of Methyltrienolone vary with different dosages in animal models
准备方法
合成路线和反应条件: 甲基雄酮是通过曲普瑞林的甲基化合成的。 该反应通常需要在受控条件下使用强甲基化剂,以确保获得所需的产物 .
工业生产方法: 甲基雄酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用高效液相色谱 (HPLC) 等先进技术来验证产品的纯度是常见的 .
化学反应分析
反应类型: 甲基雄酮经历几种类型的化学反应,包括:
氧化: 甲基雄酮可以氧化形成各种代谢产物。这种反应通常由肝脏中的酶催化。
还原: 该化合物还可以发生还原反应,导致形成不同的还原代谢产物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
属性
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIJQPRIXGQOE-XWSJACJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034162 | |
| Record name | Methyltrienolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
965-93-5 | |
| Record name | Methyltrienolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metribolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metribolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyltrienolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyltrienolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrienolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METRIBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of methyltrienolone?
A: Methyltrienolone exhibits a high affinity for the androgen receptor (AR). [, , , ]
Q2: How does methyltrienolone exert its effects on cells?
A: Upon binding to the AR, methyltrienolone induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]
Q3: What are the downstream effects of methyltrienolone-mediated AR activation?
A3: Methyltrienolone, through AR activation, can influence a variety of cellular processes, including:
- Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, methyltrienolone stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []
- Growth and proliferation: Studies have shown that methyltrienolone can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []
- Metabolic regulation: Research suggests methyltrienolone may influence glucose metabolism and insulin sensitivity. [, ]
- Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for methyltrienolone in influencing muscle protein synthesis. [, , ]
Q4: What is the molecular formula and weight of methyltrienolone?
A4: Methyltrienolone has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.
Q5: Is there information available regarding methyltrienolone's material compatibility or stability under various conditions?
A5: The provided research papers primarily focus on the biological activity and receptor interactions of methyltrienolone. Information regarding its material compatibility and stability under various conditions is limited within these studies.
Q6: Does methyltrienolone possess any catalytic properties?
A6: Methyltrienolone is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.
Q7: Have computational methods been used to study methyltrienolone?
A: Yes, computational studies have been employed to investigate the binding of methyltrienolone to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of methyltrienolone contributes to its high affinity for the AR. [, ]
Q8: How do structural modifications to methyltrienolone affect its activity?
A: Structural modifications, particularly around the 17β-hydroxyl group, influence methyltrienolone's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]
Q9: What is known about the stability and formulation of methyltrienolone?
A9: The provided research papers primarily focus on methyltrienolone's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.
Q10: Are there specific SHE regulations pertaining to methyltrienolone?
A10: As a potent androgen with potential for misuse, methyltrienolone is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.
Q11: What is the ADME profile of methyltrienolone?
A: Methyltrienolone is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.
Q12: Has methyltrienolone shown efficacy in any in vitro or in vivo models?
A12: Yes, methyltrienolone has demonstrated efficacy in various experimental models:
- Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]
- Animal models: In rodent models, methyltrienolone maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []
Q13: What are the known mechanisms of resistance to methyltrienolone?
A13: Although methyltrienolone is a potent androgen, resistance can develop. Potential mechanisms include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)
